N-[3-(2-methylimidazol-1-yl)propyl]-4-(1,3-thiazol-2-yl)piperidine-1-carboxamide
Description
N-[3-(2-methylimidazol-1-yl)propyl]-4-(1,3-thiazol-2-yl)piperidine-1-carboxamide is a complex organic compound that features both imidazole and thiazole rings
Properties
IUPAC Name |
N-[3-(2-methylimidazol-1-yl)propyl]-4-(1,3-thiazol-2-yl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5OS/c1-13-17-6-11-20(13)8-2-5-19-16(22)21-9-3-14(4-10-21)15-18-7-12-23-15/h6-7,11-12,14H,2-5,8-10H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCDQEAHGBYGJFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCCNC(=O)N2CCC(CC2)C3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-methylimidazol-1-yl)propyl]-4-(1,3-thiazol-2-yl)piperidine-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, such as 2-methylimidazole and 1,3-thiazole derivatives. These intermediates are then subjected to nucleophilic substitution reactions to form the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to optimize yield and purity. The use of automated systems for monitoring and adjusting reaction conditions is common to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-methylimidazol-1-yl)propyl]-4-(1,3-thiazol-2-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the imidazole and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[3-(2-methylimidazol-1-yl)propyl]-4-(1,3-thiazol-2-yl)piperidine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[3-(2-methylimidazol-1-yl)propyl]-4-(1,3-thiazol-2-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The imidazole and thiazole rings can bind to metal ions or enzyme active sites, altering their activity. This compound may inhibit enzyme function by blocking the active site or by inducing conformational changes in the enzyme structure.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in coordination chemistry.
3-Methoxyphenylboronic acid: Utilized in organic synthesis and as a building block for more complex molecules.
1-Boc-pyrazole-4-boronic acid pinacol ester: Employed in the synthesis of pharmaceuticals and other bioactive compounds.
Uniqueness
N-[3-(2-methylimidazol-1-yl)propyl]-4-(1,3-thiazol-2-yl)piperidine-1-carboxamide is unique due to its combination of imidazole and thiazole rings, which provide distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with metal ions or biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
